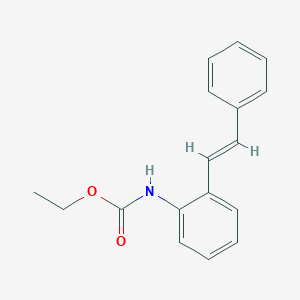

Ethyl (2-styrylphenyl)carbamate

Description

Properties

Molecular Formula |

C17H17NO2 |

|---|---|

Molecular Weight |

267.32 g/mol |

IUPAC Name |

ethyl N-[2-[(E)-2-phenylethenyl]phenyl]carbamate |

InChI |

InChI=1S/C17H17NO2/c1-2-20-17(19)18-16-11-7-6-10-15(16)13-12-14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H,18,19)/b13-12+ |

InChI Key |

BFTFHEQSKJYHOC-OUKQBFOZSA-N |

Isomeric SMILES |

CCOC(=O)NC1=CC=CC=C1/C=C/C2=CC=CC=C2 |

Canonical SMILES |

CCOC(=O)NC1=CC=CC=C1C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2-styrylphenyl)carbamate typically involves the reaction of 2-styrylphenylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate ester .

Industrial Production Methods: Industrial production of carbamates often involves the use of phosgene or its derivatives. due to the hazardous nature of phosgene, alternative methods such as the use of dimethyl carbonate in a flow system over solid catalysts have been developed. These methods are more environmentally friendly and safer .

Chemical Reactions Analysis

Types of Reactions: Ethyl (2-styrylphenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can replace the ethyl group with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethyl (2-styrylphenyl)carbamate is being studied for its potential biological activities , including:

- Antimicrobial Properties : Research indicates that this compound exhibits activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown that certain analogues can inhibit biofilm formation with low micromolar IC50 values, making them promising candidates for further development in antimicrobial therapies .

- Anticancer Potential : The compound's interaction with specific molecular targets suggests potential therapeutic benefits in cancer treatment. Ongoing research aims to elucidate its mechanism of action, particularly its ability to sensitize cancer cells to other therapeutic agents .

Chemistry and Material Science

In the field of chemistry, this compound serves as a building block for organic synthesis. Its applications include:

- Protecting Group for Amines : It can be utilized to protect amines during chemical reactions, facilitating more complex synthetic pathways.

- Polymer Production : The compound is also used as an intermediate in the synthesis of polymers, contributing to the development of new materials with enhanced properties.

Case Study 1: Antimicrobial Activity Against MRSA

A study conducted by Yamada et al. synthesized a library of compounds based on this compound and evaluated their efficacy against MRSA biofilms. The results indicated that certain derivatives displayed significant inhibitory effects, suggesting that structural modifications could enhance antimicrobial activity .

Case Study 2: Anticancer Research

Recent investigations into the anticancer properties of this compound revealed its potential to inhibit cancer cell proliferation. The compound was tested alongside marine toxins, demonstrating synergistic effects that increased the sensitivity of cancer cells to treatment .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with related carbamates is presented below:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ethyl N-phenylcarbamate | C9H11NO2 | Lacks styryl group; used in analgesics |

| Methyl N-phenylcarbamate | C9H11NO2 | Methyl ester variant; different solubility |

| Phenol carbamate | C7H9NO2 | Simple structure; used in various chemical syntheses |

| 4-Methyl phenyl carbamate | C9H11NO2 | Methyl substitution on phenol; varied reactivity |

This compound stands out due to its styryl group, which enhances its biological activity and interaction profile compared to other similar compounds.

Mechanism of Action

The mechanism of action of ethyl (2-styrylphenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine at nerve synapses. This inhibition can result in various physiological effects, including muscle relaxation and potential therapeutic benefits .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl (2-styrylphenyl)carbamate belongs to a broader class of carbamate esters. Below is a detailed comparison with structurally and functionally related compounds:

Ethyl Carbamate (EC)

- Structure : CH₃CH₂-O-CO-NH₂.

- Applications: Historically used as an anesthetic and industrial solvent; now recognized as a food contaminant in fermented beverages .

- Toxicity: Carcinogenicity: Classified as a Group 2A carcinogen (probably carcinogenic to humans) due to its induction of lung, liver, and mammary tumors in rodents . Mechanism: Generates reactive oxygen species (ROS), leading to oxidative stress and DNA adduct formation .

Vinyl Carbamate (VC)

- Structure : CH₂=CH-O-CO-NH₂.

- Applications: Primarily a research chemical used to study carcinogenesis.

- Toxicity: Carcinogenicity: 10–50 times more potent than EC in inducing tumors (e.g., lung adenomas, hepatic carcinomas) in mice and rats . Mechanism: Directly mutagenic in S. typhimurium TA1535 and TA100 strains when metabolized by cytochrome P-450 enzymes, forming DNA-reactive epoxides . Metabolism: Not detected as a metabolite of EC, but shares adduct profiles with EC, suggesting convergent metabolic pathways .

Ethyl N-(2-Methylphenyl)carbamate

- Structure : C₆H₄(CH₃)-NH-CO-O-CH₂CH₃ (substituted at the ortho position).

- Applications : Used in polymer synthesis and as a reference compound in mass spectrometry .

- Toxicity: Limited data available. The methyl substituent may reduce metabolic activation compared to EC or VC.

Ethyl (2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)carbamate

- Structure : Features hydroxyl and hydroxymethyl groups on the carbamate-bound ethyl chain, with a nitro-substituted phenyl group.

- Toxicity: No carcinogenicity data reported; structural complexity likely alters bioavailability and metabolic pathways.

Structural and Functional Analysis

Key Structural Differences

Toxicological Comparison

| Parameter | This compound | EC | VC |

|---|---|---|---|

| Carcinogenic potency | Not reported | Moderate | High |

| Mutagenicity | Not tested | Weak | Strong |

| Oxidative stress induction | Likely low | High | Moderate |

| Metabolic activation | Requires photochemical cleavage | Yes | Yes |

Research Findings

- This compound: Used in synthesizing naphtho[2,1-f]isoquinolines via UV-induced cyclization, demonstrating utility in heterocyclic chemistry .

- EC vs. VC: VC’s vinyl group enhances electrophilicity, enabling direct DNA binding without requiring desaturation. In contrast, EC’s carcinogenicity depends on oxidative metabolism to form vinyl carbamate epoxide, a proposed ultimate carcinogen .

- Substituent Effects: Bulky groups (e.g., styrylphenyl) hinder enzymatic access, reducing toxicity.

Q & A

Q. What validated analytical methods are recommended for detecting ethyl carbamate (EC) in fermented foods and beverages?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is the gold standard for EC quantification due to its sensitivity (detection limits as low as 10 µg/L) and specificity. Key steps include:

- Sample preparation : Use isotopically labeled internal standards (e.g., d5-ethyl carbamate) to correct for matrix effects .

- Validation : Collaborative studies (e.g., AOAC International) confirm reproducibility, with intra-day precision ≤6.7% RSD for GC-MS .

- Alternative methods : HPLC with fluorescence detection after derivatization using 9-xanthydrol is effective for wine and spirits, achieving a detection limit of 5 µg/kg .

Regulatory protocols: The OIV-MA-AS315-04 method specifies GC-MS conditions for alcoholic beverages, emphasizing safety measures for handling carcinogenic reagents .

Q. What are the primary formation pathways of ethyl carbamate in alcoholic beverages?

Methodological Answer: EC forms via reactions between ethanol and nitrogen-rich precursors (urea, citrulline, cyanate) during fermentation and storage. Key factors:

- Yeast metabolism : Saccharomyces cerevisiae metabolizes arginine to urea, which is excreted into the matrix. Urea reacts with ethanol at elevated temperatures (>20°C), accelerating EC formation .

- Raw materials : Stone fruits (e.g., plums) and sugarcane contain cyanogenic glycosides, which degrade to cyanate—a direct EC precursor in distilled spirits .

- Mitigation : Urease enzymes hydrolyze urea to ammonia, reducing EC precursors. FDA-approved urease (21 CFR 184.1924) lowers EC by 60–80% in wine .

Advanced Research Questions

Q. How can researchers resolve contradictions in ethyl carbamate’s genotoxicity data between in vitro and in vivo models?

Methodological Answer: Discrepancies arise from metabolic activation differences:

- In vitro limitations : EC requires exogenous metabolic activation (e.g., S9 liver homogenate) to induce clastogenicity in mammalian cells. Human lymphoblastoid cells show no mutagenicity without activation .

- In vivo relevance : Rodent studies demonstrate dose-dependent DNA adduct formation (e.g., 1,N6-ethenoadenosine) via CYP2E1-mediated oxidation to vinyl carbamate, a potent carcinogen .

- Experimental design : Use humanized CYP2E1 transgenic models to bridge interspecies gaps. Prioritize in vivo micronucleus assays (e.g., OECD 474) over in vitro chromosomal aberration tests .

Q. What enzymatic strategies effectively mitigate ethyl carbamate formation, and how can their efficiency be optimized?

Methodological Answer:

- Urease application : Recombinant acid urease from Lactobacillus reuteri reduces urea by 95% in rice wine. Optimal conditions: pH 4.5–5.0, 25°C, 2-hour incubation .

- Yeast engineering : CRISPR-modified S. cerevisiae strains with urea transporters (DUR3) decrease extracellular urea by 70%, lowering EC by 50% in wine .

- Urethanases : Novel enzymes like Bacillus licheniformis urethanase degrade EC directly (kcat = 12 s<sup>−1</sup>), but thermal stability (>40°C) remains a challenge .

Q. How does CYP2E1-mediated metabolism influence ethyl carbamate’s carcinogenic potential across species?

Methodological Answer:

- Metabolic activation : Human CYP2E1 oxidizes EC to vinyl carbamate epoxide, which forms DNA adducts (e.g., 7-(2-oxoethyl)guanine). Rodent CYP2E1 has 10× higher activity, explaining species-specific tumor susceptibility (e.g., lung adenomas in mice) .

- Interspecies variability : Human liver microsomes metabolize EC 5× slower than mice, suggesting lower carcinogenic risk in humans. Use physiologically based pharmacokinetic (PBPK) models to extrapolate dose-response relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.